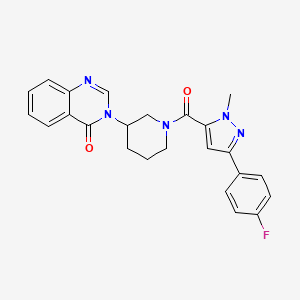
N-(3-acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
TFB-TAP has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, TFB-TAP has shown promising results in the treatment of cancer and other diseases. In agriculture, TFB-TAP has been used as a herbicide to control weeds. In material science, TFB-TAP has been used as a building block for the synthesis of new materials with unique properties.
作用机制
The mechanism of action of TFB-TAP is not fully understood. However, it is believed that TFB-TAP inhibits the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of normal cellular function and ultimately results in cell death.
Biochemical and Physiological Effects:
TFB-TAP has been shown to have various biochemical and physiological effects. In cancer cells, TFB-TAP induces apoptosis (programmed cell death) by inhibiting the activity of certain proteins that are essential for cell survival. In plants, TFB-TAP inhibits the activity of an enzyme that is involved in the biosynthesis of chlorophyll, leading to the death of the plant.
实验室实验的优点和局限性
TFB-TAP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also highly pure, making it suitable for various applications. However, TFB-TAP has some limitations. It is highly toxic and must be handled with care. It is also relatively expensive compared to other compounds.
未来方向
There are several future directions for the research on TFB-TAP. One possible direction is the synthesis of new derivatives of TFB-TAP with improved properties. Another direction is the development of new applications for TFB-TAP in various fields. Additionally, further research is needed to fully understand the mechanism of action of TFB-TAP and its potential for use in medicine and agriculture.
Conclusion:
In conclusion, TFB-TAP is a chemical compound that has shown great potential for use in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on TFB-TAP is needed to fully realize its potential for use in various applications.
合成方法
The synthesis of TFB-TAP has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-acetylphenylboronic acid with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride in the presence of a palladium catalyst. This method yields TFB-TAP in good yields and high purity.
安全和危害
The safety information for N-(3-acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide indicates that it has some hazards associated with it. The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
属性
IUPAC Name |
N-(3-acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6NO3S/c1-9(24)10-3-2-4-13(5-10)23-27(25,26)14-7-11(15(17,18)19)6-12(8-14)16(20,21)22/h2-8,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDSDNSKDARWON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




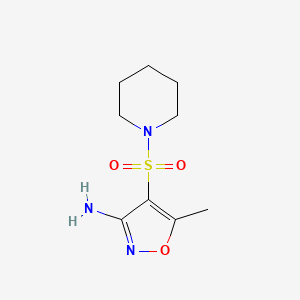
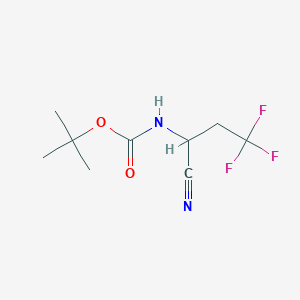
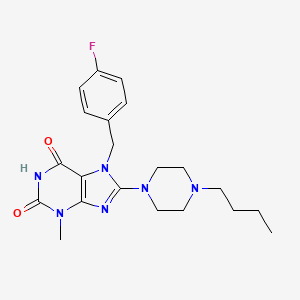

![5,6-dichloro-N-[2-methyl-4-(pyrimidin-2-ylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B2792174.png)
![2-(3-Methylphenyl)-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2792175.png)
![6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-N-[(1S)-1-(4-methoxyphenyl)ethyl]-4-methylpyridazin-3-amine](/img/structure/B2792177.png)
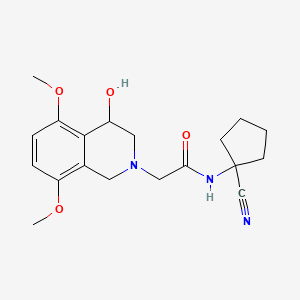

![3-(3-Fluorophenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2792184.png)
